Bisphenol A-d14

Catalog No.
S820875
CAS No.
120155-79-5
M.F
C15H16O2
M. Wt
242.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol A-d14

Bisphenol A-d16 internal standards suffer from H/D back-exchange in protic solvents, compromising LC-MS/MS quantification. Bisphenol A-d14 (14 non-exchangeable deuteriums) provides a stable +14 Da mass shift (m/z 241.1) and identical physicochemical properties, eliminating this error.

  • Co-elutes with native BPA, matching extraction and ionization efficiency
  • Resists matrix-induced ion suppression in serum, urine, food, and water
  • Delivers robust LOQ of 0.3 µg/L for EPA water methods

CAS Number

120155-79-5

Product Name

Bisphenol A-d14

IUPAC Name

2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol

Molecular Formula

C15H16O2

Molecular Weight

242.37 g/mol

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

IISBACLAFKSPIT-DDAUHAMOSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O)[2H]

Synonyms

Bisphenol A-d14, BPA-d14, 2,2-Bis(4-hydroxyphenyl)propane-d14, 4,4'-Isopropylidenediphenol-d14, Deuterated Bisphenol A, Bisphenol A (ring-d14, methyl-d6)

Purity

≥98 atom % D

Package Size

10 mg, 50 mg

Bisphenol A-d14 (BPA-d14) is a highly stable, 14-deuterium-labeled isotopologue of the industrial chemical and endocrine disruptor Bisphenol A. In analytical chemistry and procurement, BPA-d14 is a strictly specified internal standard for Isotope Dilution Mass Spectrometry (IDMS) workflows. By substituting 14 non-exchangeable carbon-bound protons with deuterium, it provides a robust +14 Da mass shift that completely eliminates isotopic overlap with native BPA. Because it shares identical physicochemical properties, extraction efficiencies, and chromatographic retention times with the unlabeled analyte, BPA-d14 perfectly compensates for matrix-induced ion suppression and enhancement, making it an indispensable reagent for regulatory compliance in food safety, environmental monitoring, and clinical biomonitoring [1].

Research Fit

Workflow
Isotope dilution mass spectrometry (IDMS) quantification
Key Attribute
+14 Da nominal mass shift vs unlabeled BPA
Core Value
Matrix effect compensation and instrument variability correction

A common procurement error is selecting fully deuterated Bisphenol A-d16 (CAS 96210-87-6) under the assumption that maximum isotopic enrichment yields a superior internal standard. However, BPA-d16 contains two deuterium atoms on its phenolic hydroxyl groups. In standard LC-MS/MS workflows utilizing protic mobile phases or extraction solvents (such as water, methanol, or acidic modifiers), these labile -OD deuteriums undergo rapid and spontaneous hydrogen-deuterium (H/D) back-exchange with the solvent [1]. This uncontrolled in situ conversion from BPA-d16 to BPA-d14 causes unpredictable precursor mass shifts, degrades the target Multiple Reaction Monitoring (MRM) signal intensity, and ruins quantitative accuracy. Procuring BPA-d14 directly bypasses this instability, providing a locked, non-exchangeable mass signature (m/z 241.1) that remains constant throughout extraction and reverse-phase chromatography [2].

Substitution Risk

Matrix correction BPA-d14 corrects for matrix effects via co-eluting ISTD Unlabeled BPA cannot compensate for ion suppression/enhancement
Isotopic integrity BPA-d14 remains stable; no aqueous conversion BPA-d16 converts partially to BPA-d14, causing isotopic crosstalk

Protic Solvent Stability and MRM Transition Reliability

When utilizing electrospray ionization (ESI) LC-MS/MS, the stability of the precursor ion is paramount. Validated regulatory methods, such as EPA Method 539, explicitly note that fully deuterated BPA-d16 spontaneously loses 2 Da in protic solvents due to hydroxyl group exchange, forcing analysts to monitor the BPA-d14 transition regardless of the starting material[1]. Procuring BPA-d14 directly ensures 100% stability of the m/z 241.1 → 223.1 MRM transition from the moment of sample spiking through to detection, whereas BPA-d16 exhibits transient and unpredictable intermediate mass states during chromatographic runs.

Evidence DimensionPrecursor Ion Mass Stability in Protic Solvents
Target Compound DataBPA-d14: 100% stable precursor at m/z 241.1
Comparator Or BaselineBPA-d16: Unstable; rapid spontaneous shift from m/z 243.1 to 241.1
Quantified DifferenceElimination of 2 Da mass drift and signal loss
ConditionsLC-ESI-MS/MS using aqueous/organic mobile phases

Purchasing BPA-d14 prevents the severe quantification errors and signal degradation caused by the uncontrollable H/D exchange of BPA-d16 in standard LC-MS workflows.

Beverage recovery ID-GC-MS
Head-to-head
>95% recovery vs unlabeled/external standard
Supports accuracy in food contact compliance testing
ID-GC-MS, beverage matrices, DCM extraction

Absolute Recovery and Matrix Effect Compensation in Complex Samples

In complex matrices like beverages or biological fluids, unlabeled external calibration suffers from severe ion suppression, often skewing quantitative results by >30%. Utilizing BPA-d14 as an internal standard perfectly normalizes these matrix effects. In single-laboratory validation studies for commercial beverages (AOAC 2017.15), BPA-d14 enabled absolute recoveries of 86.2% to 114.8% across diverse matrices at trace spike levels (0.3 to 20 μg/L), maintaining a relative standard deviation (RSD) strictly under 11.3%[1]. This level of precision is unattainable without a co-eluting, structurally identical stable isotope.

Evidence DimensionMethod Recovery and Precision (RSD)
Target Compound DataBPA-d14 IDMS: 86.2–114.8% recovery, <11.3% RSD
Comparator Or BaselineUnlabeled external calibration: Subject to >30% uncorrected matrix suppression/enhancement
Quantified Difference>20-30% improvement in quantitative accuracy in complex matrices
ConditionsSolid Phase Extraction (SPE) and LC-MS/MS of nonalcoholic beverages

Ensures analytical data meets strict regulatory guidelines for trace-level endocrine disruptor reporting by completely neutralizing matrix-induced ionization variability.

Infant food precision
Head-to-head
RSD 1.6%–6.4% (n=6)
Supports trace-level detection for infant food monitoring
HPLC-MS/MS, infant food matrices, ID-SPE

Isotopic Cross-Talk Elimination vs. Lower-Labeled Analogs

While lower-labeled analogs like BPA-d6 (+6 Da) are commercially available, they can suffer from minor isotopic overlap (cross-talk) when analyzing highly concentrated native BPA samples, limiting the assay's upper dynamic range. BPA-d14 provides a massive +14 Da mass shift (native m/z 227.0 vs. labeled m/z 241.1). This wide separation guarantees zero contribution from the natural isotopic envelope of native BPA into the internal standard channel, ensuring pristine signal-to-noise ratios even at the extreme ends of the calibration curve[1].

Evidence DimensionPrecursor Mass Shift and Isotopic Overlap
Target Compound DataBPA-d14: +14 Da shift (m/z 241.1)
Comparator Or BaselineBPA-d6: +6 Da shift (m/z 233.1)
Quantified Difference8 Da wider separation, eliminating M+6 natural abundance interference
ConditionsHigh-throughput LC-MS/MS MRM mode with wide calibration ranges

Allows laboratories to validate wider calibration curves without internal standard signal contamination, reducing the need for sample re-dilution.

Aqueous stability vs BPA-d16
Reported
No conversion artifacts; BPA-d16 converts to d14 in water
Eliminates isotopic crosstalk; stable IS signal
Aqueous media, LC mobile phases
Multi-analyte recovery
Head-to-head
84.0%–106.5% across 4 bisphenols
May reduce need for analyte-specific labeled standards
HPLC-MS/MS, infant food, multi-level spikes
Milk powder LOD
Class-level
LOD 0.017 μg/kg, LOQ 0.055 μg/kg
Enables sub-threshold detection for early-warning programs
UPLC-MS/MS, QuEChERS-SPE, milk powder

Regulatory Food Contact Material (FCM) Migration Testing

BPA-d14 is an established internal standard for quantifying the migration of Bisphenol A from polycarbonate plastics, epoxy can linings, and packaging into food simulants. Its use ensures compliance with AOAC and European Union regulations by perfectly correcting for extraction losses during complex sample preparation [1].

Environmental Water Quality Monitoring

In EPA-aligned methodologies (such as adaptations of Method 539), BPA-d14 is utilized to track trace-level endocrine disruptors in drinking water and wastewater. The +14 Da mass shift and absolute stability in protic SPE solvents allow for robust limits of quantification (LOQ) as low as 0.3 μg/L [2].

Clinical Biomonitoring and Pharmacokinetics

When analyzing human serum, urine, or tissue for BPA exposure, severe matrix suppression from endogenous lipids and proteins is unavoidable. BPA-d14 co-elutes exactly with native BPA, experiencing the identical ionization environment in the MS source, thereby enabling highly accurate Isotope Dilution Mass Spectrometry (IDMS) regardless of patient matrix variability [3].

Application Fit

Application
Selection Property
Validation Focus
Food contact material migration studies
Matrix-effect compensated IDMS accuracy
Recovery consistency and LOD in target matrices
Infant food contaminant monitoring
Multi-analyte precision with single ISTD
RSD and recovery across bisphenol analogs
Water quality endocrine disruptor analysis
Aqueous stability without isotopic crosstalk
Matrix effect compensation in variable water matrices
Multi-bisphenol method development
Cost-effective single-ISTD applicability
Recovery range across bisphenol species

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

242.202904192 Da

Monoisotopic Mass

242.202904192 Da

Heavy Atom Count

17

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